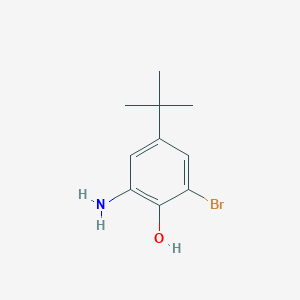
2-Amino-6-bromo-4-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-4-tert-butylphenol is a chemical compound with the molecular formula C10H15NO. It appears as a white to brown crystalline powder . It is soluble in ethanol, ether, and chloroform, but it is difficult to dissolve in benzene and almost insoluble in cold water .
Physical And Chemical Properties Analysis
2-Amino-6-bromo-4-tert-butylphenol has a melting point of 160-163 °C (lit.), a boiling point of 293.09°C (rough estimate), and a density of 1.0203 (rough estimate). Its refractive index is estimated to be 1.5290 .Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
Studies have shown that derivatives of 2-Amino-6-bromo-4-tert-butylphenol are crucial in synthesizing metal complexes with potential catalytic, magnetic, and electronic properties. For instance, compounds like 2-amino-4,6-di-tert-butylphenol have been used to create copper complexes exhibiting strong ferromagnetic exchange due to the unique magnetic orbitals of metal and ligand, which couple ferromagnetically, offering insights into molecular spin states (Speier, Csihony, Whalen, & Pierpont, 1996). Similarly, coordination chemistry involving these compounds with transition metals like vanadium, chromium, and iron has been explored, revealing the non-innocent behavior of aminophenolato ligands and their capacity for oxidation to iminobenzosemiquinonato forms, which has implications for the development of new materials with specific electronic structures (Chun, Verani, Chaudhuri, Bothe, Bill, Weyhermüller, & Wieghardt, 2001).
Antimicrobial and Catalytic Activities
The antimicrobial and catalytic activities of complexes formed with 2-Amino-6-bromo-4-tert-butylphenol derivatives have been a subject of research, highlighting their potential in medical and industrial applications. For example, manganese(IV)-radical complexes synthesized using o-aminophenol ligands have demonstrated catalytic activity mimicking the enzyme catechol oxidase, which is vital for oxidative C-C coupling reactions (Mukherjee, Weyhermüller, Bothe, Wieghardt, & Chaudhuri, 2004). This finding suggests the potential use of such complexes in synthetic chemistry and biotechnology.
Molecular Electronics and Magnetism
The molecular and electronic structures of complexes involving 2-Amino-6-bromo-4-tert-butylphenol derivatives have been explored, with studies focusing on their potential applications in molecular electronics and as materials with unique magnetic properties. The synthesis of molybdenum(VI) complexes, for instance, highlights the competition between metal-ligand and metal-amidophenoxide π bonding, which could be leveraged in designing molecular devices and materials with specific electronic functionalities (Kopec, Shekar, & Brown, 2012).
Synthesis and Application of Dendrimers
The synthesis and characterization of dendrimers utilizing 2-Amino-6-bromo-4-tert-butylphenol derivatives have also been reported, with research indicating their potential in creating "willowlike" thermotropic dendrimers. These dendrimers could have applications in material science, particularly in the development of new types of liquid crystals and materials with specific thermal properties (Percec, Chu, & Kawasumi, 1994).
Safety And Hazards
2-Amino-6-bromo-4-tert-butylphenol is labeled as harmful (Xn) and has hazard codes of 20/21/22-36/37/38, indicating that it can cause irritation to the eyes, skin, and respiratory system. Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and the area should be well ventilated .
Propiedades
IUPAC Name |
2-amino-6-bromo-4-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPBRKYAQLZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-4-tert-butylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)
![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)
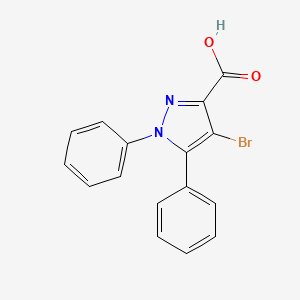
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
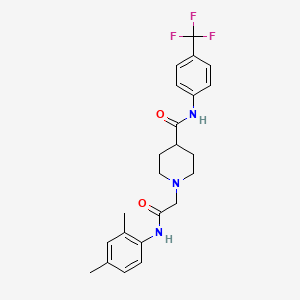
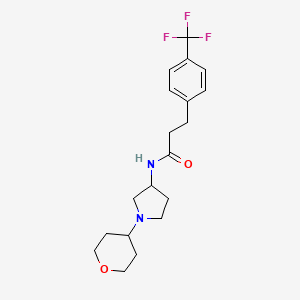
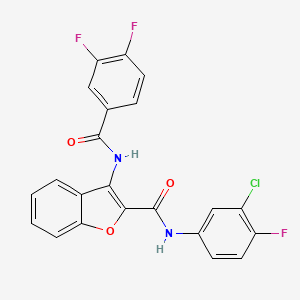
![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)
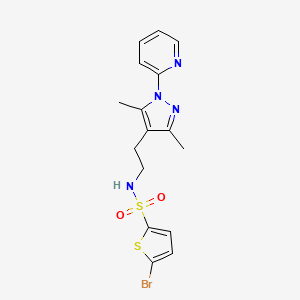
![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)
